molecular formula C7H6FNO2 B1388131 6-Fluoro-2-methylnicotinic acid CAS No. 884494-97-7

6-Fluoro-2-methylnicotinic acid

Cat. No.: B1388131
CAS No.: 884494-97-7
M. Wt: 155.13 g/mol
InChI Key: PHENIYTVOJTIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHENIYTVOJTIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654269
Record name 6-Fluoro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-97-7
Record name 6-Fluoro-2-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-97-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Academic Significance As a Pyridine Carboxylic Acid Derivative

Pyridine (B92270) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in a wide array of clinically useful agents. rsc.orgresearchgate.net The pyridine ring is an isostere of benzene and a key component of natural compounds like vitamins and alkaloids. rsc.orgresearchgate.net Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, have historically led to the development of numerous therapeutic agents. nih.gov

6-Fluoro-2-methylnicotinic acid builds upon this legacy. The pyridine carboxylic acid core provides a versatile framework that is highly valued in drug design. rsc.orgnih.gov The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group allows for diverse chemical modifications and interactions with biological targets. nih.gov Researchers utilize these features to explore new enzyme inhibitors and other bioactive compounds, making derivatives like this compound subjects of intense academic and industrial interest. nih.govnih.gov

Strategic Utility As a Fluorinated Building Block in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile. nih.govnih.gov The use of fluorinated building blocks, such as 6-fluoro-2-methylnicotinic acid, is a dominant approach in this area. tandfonline.comtandfonline.com The fluorine atom possesses unique properties, including high electronegativity and a small size, which can favorably alter a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target receptors. nih.govnih.govnih.gov

Specifically, the fluorine atom in this compound can block sites susceptible to metabolic oxidation, a critical factor in drug design. nih.gov This strategic placement can lead to improved pharmacokinetic properties. The synthesis of novel compounds using such fluorinated building blocks is a rapidly developing area of chemistry, aimed at creating new active pharmaceutical ingredients (APIs) with enhanced efficacy and stability. nih.govossila.com The presence of multiple functional groups on this compound further facilitates its use in the straightforward synthesis of more complex and potentially bioactive molecules. ossila.com

Position Within the Nicotinic Acid Analog Research Landscape

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule with established therapeutic uses, particularly in treating dyslipidemia. ossila.comnih.gov However, its clinical application can be limited by side effects. nih.gov This has spurred extensive research into nicotinic acid analogs to develop new drugs with improved properties. nih.gov These derivatives are explored for a wide range of applications, from antibacterial agents to treatments for cancer and neurodegenerative diseases. drugs.comgoogle.com

6-Fluoro-2-methylnicotinic acid is a prime example of a rationally designed nicotinic acid analog. By modifying the core nicotinic acid structure with a fluorine atom and a methyl group, chemists aim to fine-tune its biological activity and physical properties. Fluorinated analogs of nicotinic acid are of particular interest. For instance, 6-fluoronicotinic acid is used as a scaffold for creating tracers for positron emission tomography (PET), a key medical imaging technique. ossila.com Research into nicotinic acid derivatives continues to be a promising avenue for discovering novel therapeutic agents. nih.govnih.gov

Contextualizing Research Efforts on 6 Fluoro 2 Methylnicotinic Acid

Rational Design of Synthetic Routes for this compound

The synthesis of this compound presents a unique set of challenges due to the specific arrangement of substituents on the pyridine ring. The rational design of synthetic routes must consider the selective introduction of the fluorine atom, the methyl group, and the carboxylic acid function in the desired positions.

Exploration of Direct Fluorination Approaches

Direct C-H fluorination is an attractive strategy for the synthesis of fluoro-aromatic compounds, offering atom and step economy. However, the direct fluorination of a pre-formed 2-methylnicotinic acid scaffold is challenging due to issues of regioselectivity and the harsh conditions often required. While methods for the direct β-C(sp³)–H fluorination of free carboxylic acids have been reported, their application to the C-H bonds of a pyridine ring is not straightforward. chemrxiv.org

Electrophilic fluorination reagents, such as Selectfluor, are often employed for the fluorination of electron-rich aromatic systems. However, the pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack unless activated by electron-donating groups. The development of photoredox-mediated coupling reactions has shown promise for the synthesis of 3-fluoropyridines, but their application to achieve 6-fluorination would require a specifically designed precursor.

A more plausible direct approach involves nucleophilic aromatic substitution (SNAr) on a suitable precursor. For instance, the displacement of a leaving group, such as a nitro or chloro group, at the 6-position of the pyridine ring by a fluoride (B91410) source is a viable strategy. The synthesis of 6-[(18)F]fluoronicotinic acid derivatives for positron emission tomography (PET) often utilizes the reaction of a trimethylammonium precursor with [(18)F]fluoride, demonstrating the feasibility of nucleophilic fluorination on the pyridine ring. nih.gov

Multi-step Convergent and Divergent Synthesis Strategies

Given the challenges of direct fluorination, multi-step strategies, both convergent and divergent, are more commonly employed for the synthesis of this compound and its analogs.

A common convergent approach involves the synthesis of a pre-fluorinated pyridine ring which is then further functionalized. A key starting material for such a strategy is often a fluorinated picoline derivative. For example, a plausible route could commence with the oxidation of 2-methyl-5-bromopyridine to 5-bromo-2-methylnicotinic acid, followed by a nucleophilic fluorination step to replace the bromine atom with fluorine. Alternatively, starting from a commercially available fluorinated pyridine, such as 2-fluoro-5-methylpyridine, oxidation of the methyl group at the 5-position would yield the isomeric 6-fluoronicotinic acid. chemicalbook.com To obtain the desired this compound, a starting material like 6-fluoro-2-methyl-5-substituted pyridine would be necessary, which could then be converted to the carboxylic acid.

Divergent strategies would involve the synthesis of a core intermediate that can be elaborated into a variety of derivatives. For instance, a key intermediate like 6-fluoro-2-methylnicotinonitrile (B1388178) could be synthesized and then hydrolyzed to the desired carboxylic acid or used to prepare other derivatives.

A representative multi-step synthesis is outlined below, starting from 2-methyl-5-ethylpyridine. This well-established industrial process for producing the non-fluorinated analog, 6-methylnicotinic acid, involves the selective oxidation of the ethyl group. chemicalbook.comgoogle.com A similar strategy could be envisioned where a fluorinated starting material is used.

StepReactionReagents and ConditionsProduct
1Oxidation2-methyl-5-ethylpyridine, Nitric Acid, High Temperature and Pressure6-Methylnicotinic acid

Table 1: Example of a multi-step synthesis for a related nicotinic acid derivative.

Investigation of Key Reaction Steps and Intermediates

The successful synthesis of this compound hinges on the careful execution and understanding of key reaction steps and the stability of intermediates.

One of the most critical steps is the introduction of the fluorine atom. In nucleophilic fluorination reactions, the choice of the fluoride source (e.g., KF, CsF) and the reaction conditions (solvent, temperature, catalyst) are paramount to achieving high yields and minimizing side reactions. The use of phase-transfer catalysts can be beneficial in enhancing the reactivity of the fluoride ion.

Another key step is the formation of the carboxylic acid group. This is often achieved through the oxidation of a methyl or other alkyl group on the pyridine ring. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used for this transformation, as demonstrated in the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine. chemicalbook.com The reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation and degradation of the pyridine ring.

Intermediates in these synthetic sequences, such as halogenated or nitrated pyridine derivatives, must be stable and readily purifiable. Spectroscopic techniques like NMR and mass spectrometry are essential for the characterization of these intermediates and for monitoring the progress of the reactions.

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of chiral derivatives, where a stereocenter is introduced into a substituent on the pyridine ring or through the formation of atropisomers, would necessitate the use of stereoselective synthetic methods.

For instance, if a chiral side chain were to be introduced at the 2-methyl position or at another position on the ring, asymmetric synthesis strategies would be employed. These could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. While there is no specific literature on the stereoselective synthesis of derivatives of this compound, general principles of asymmetric synthesis would apply. researchgate.net

Development of this compound Derivatives and Analogs

The core structure of this compound serves as a versatile template for the development of a wide array of derivatives and analogs with tailored properties.

Elaboration of Pyridine Ring Substitutions

The pyridine ring of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of compounds.

Substitution at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations allow for the coupling of the this compound core to other molecules of interest, such as amino acids, peptides, or other pharmacophores.

Substitution at the Methyl Group: The methyl group at the 2-position can be a site for further chemical modification. For example, it could be halogenated and then used as a handle for the introduction of other functional groups via nucleophilic substitution.

Substitution on the Pyridine Ring: While the existing substituents direct further electrophilic substitution to specific positions, nucleophilic substitution of other leaving groups introduced onto the ring is a more common strategy for creating diverse analogs. For example, regioselective deprotonation of the pyridine ring followed by reaction with an electrophile can introduce a variety of functional groups. nih.gov

The table below showcases some examples of related substituted pyridine derivatives and their synthetic precursors, illustrating the potential for diversification.

PrecursorReaction TypeReagentsProduct
3-Amino-6-methylpyridineBrominationNaBr, NaBrO₃, H₂SO₄2-Bromo-3-amino-6-methylpyridine
2-Chloronicotinic acidNucleophilic SubstitutionAromatic amine, catalyst2-(Arylamino)nicotinic acid derivative

Table 2: Examples of reactions for the elaboration of pyridine ring substitutions.

Modification of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives. Standard organic transformations are readily applied to this functional group, leading to the formation of esters, amides, and other related compounds.

One of the most common modifications is esterification . This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of 6-methylnicotinic acid esters can be accomplished through the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.com This process involves heating the reaction mixture until the acids present are esterified, allowing for the isolation of the desired ester. google.com

Amidation represents another critical transformation. This involves the reaction of the carboxylic acid, or its more reactive derivative such as an acid chloride, with an amine. These amide derivatives are of significant interest in medicinal chemistry. For example, a derivative of quinoline-8-yl-nicotinamide, synthesized from 6-fluoronicotinic acid, has been investigated for its potential in pancreatic cancer treatment. ossila.com

The following table summarizes common modifications of the carboxylic acid group of this compound:

Reaction Type Reagents Product Significance
EsterificationAlcohol, Acid CatalystEsterPrecursors for further synthesis, potential APIs.
AmidationAmine, Coupling AgentsAmideBioactive molecules, medicinal chemistry building blocks. ossila.com
Acid Chloride FormationThionyl Chloride, Oxalyl ChlorideAcid ChlorideHighly reactive intermediate for various transformations.

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Scaffold

The pyridine ring of this compound serves as a foundational building block for the construction of more complex, fused heterocyclic systems. These larger structures are of great interest due to their diverse biological activities. mdpi.com The presence of multiple functional groups on the initial scaffold allows for a variety of cyclization strategies. ossila.com

One approach involves intramolecular reactions where substituents on the pyridine ring react to form a new, fused ring. Another strategy is the use of intermolecular reactions, such as the inverse electron-demand hetero-Diels-Alder reaction, which can be employed to construct complex fused systems with high stereoselectivity. rsc.org For example, the reaction of alkenylidene barbiturates with a catalytic amount of Sc(OTf)3 and 2,2'-bipyridine (B1663995) can lead to the formation of 6/7/6-fused heterocyclic structures. rsc.org

Research has shown that 6,5-fused heterocyclic systems containing pyrimidine (B1678525), amino, and amide groups exhibit a wide range of biological activities, including antiprotozoal effects. mdpi.com The synthesis of such compounds often leverages the inherent reactivity of the starting heterocyclic scaffold.

Isotopic Labeling Strategies for Research Applications

The incorporation of isotopes into the this compound structure is a powerful tool for various research applications, particularly in mechanistic studies and in vivo imaging.

Radiosynthesis of Fluorine-18 (B77423) Labeled Nicotinic Acid Derivatives

Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, is widely used in Positron Emission Tomography (PET) imaging. The radiosynthesis of [¹⁸F] labeled 6-fluoronicotinic acid derivatives is of significant interest for developing novel PET tracers. A common strategy for labeling biomolecules with ¹⁸F is through the use of prosthetic groups.

One such prosthetic group is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). nih.gov This compound can be synthesized in a single step from a trimethylammonium precursor, with the reaction of [¹⁸F]fluoride affording the desired product in good yields. nih.gov This labeled prosthetic group can then be conjugated to biomolecules, such as peptides containing the RGD sequence, for in vivo imaging of targets like the integrin αvβ3. nih.gov The development of automated radiosynthesis methods, utilizing solid-phase extraction (SPE) for purification, has further streamlined the production of high-purity ¹⁸F-labeled PET tracers. nih.gov

Stable Isotope Incorporation for Mechanistic Probes

The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound framework provides a non-radioactive method for probing reaction mechanisms and metabolic pathways. Isotopic substitution can influence the rate of chemical reactions (kinetic isotope effect), providing valuable information about transition states and reaction pathways.

While specific examples of stable isotope incorporation directly into this compound are not prevalent in the searched literature, the general principles of isotopic labeling are well-established. For instance, deuterated starting materials could be used in the synthesis of the nicotinic acid ring to introduce deuterium at specific positions. Similarly, ¹³C-labeled precursors could be employed to create labeled products for analysis by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. These techniques are invaluable for elucidating the intricate details of chemical and biological processes.

Vibrational Spectroscopy for Molecular Structure Elucidation

The FTIR spectrum is expected to be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, often exhibiting hydrogen bonding. A sharp and intense peak corresponding to the C=O stretching of the carboxyl group is anticipated around 1700-1730 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would likely produce a series of bands in the 1400-1600 cm⁻¹ range. The C-F stretching vibration, a key feature of this molecule, is predicted to fall in the 1200-1300 cm⁻¹ region. The C-CH₃ stretching and bending vibrations would also contribute to the spectrum in their characteristic regions.

Table 1: Predicted Salient FTIR Wavenumbers for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
Aromatic C-H Stretch3000-3100
C=O Stretch (Carboxylic Acid)1700-1730
C=C and C=N Stretch (Pyridine Ring)1400-1600
C-F Stretch1200-1300
C-O Stretch (Carboxylic Acid)1210-1320
In-plane O-H Bend1350-1440
Out-of-plane O-H Bend870-960

Note: The values in this table are predicted based on characteristic group frequencies and data from similar compounds and are not from direct experimental measurement on this compound.

Complementary to FTIR, Raman spectroscopy provides information on the polarizability changes during molecular vibrations. While an experimental Raman spectrum for this compound is not documented in available scientific literature, theoretical calculations for analogous molecules such as 6-chloronicotinic acid and 6-bromonicotinic acid have been performed. nih.govresearchgate.net These studies indicate that the symmetric vibrations of the pyridine ring and the C-F bond would be particularly prominent in the Raman spectrum.

The symmetric stretching of the pyridine ring is expected to produce a strong Raman band. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-F stretching vibration may show a more intense signal in the Raman spectrum compared to its IR absorption.

A definitive assignment of all fundamental vibrational wavenumbers for this compound would necessitate a combination of experimental FTIR and Raman data with detailed computational analysis, such as a Potential Energy Distribution (PED) calculation. Such an analysis for the related 6-methylnicotinic acid has been successfully carried out, providing a basis for understanding the vibrational characteristics of this class of compounds. rsc.org In the absence of experimental data for the fluoro-derivative, a precise assignment remains a subject for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.

The aromatic protons on the pyridine ring will present a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The proton at position 4 is expected to be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 6. Similarly, the proton at position 5 will likely appear as a doublet of doublets.

The methyl group protons (-CH₃) at position 2 are anticipated to be a singlet, appearing at a more upfield chemical shift, typically in the range of 2.3-2.7 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0broad singlet
H-4 (aromatic)7.5 - 8.0doublet of doublets
H-5 (aromatic)7.0 - 7.5doublet of doublets
-CH₃2.3 - 2.7singlet

Note: These are predicted values and the actual experimental chemical shifts and coupling constants may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically appearing in the range of 165-175 ppm.

The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm). The carbon atom directly bonded to the fluorine atom (C-6) will exhibit a large C-F coupling constant, appearing as a doublet. The other ring carbons will also show smaller couplings to the fluorine atom. The carbon atom bearing the methyl group (C-2) and the carboxylic acid group (C-3) will have their chemical shifts influenced by these substituents. The methyl carbon (-CH₃) will be the most upfield signal, typically in the range of 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-6 (Pyridine Ring, C-F)155 - 165 (doublet)
C-2 (Pyridine Ring, C-CH₃)150 - 160
C-4 (Pyridine Ring)135 - 145
C-3 (Pyridine Ring, C-COOH)120 - 130
C-5 (Pyridine Ring)110 - 120
-CH₃15 - 25

Note: These are predicted values. Actual chemical shifts and coupling constants would be determined from an experimental spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR spectroscopy stands as a powerful tool for probing the local environment of the fluorine atom in this compound. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, subtle changes in the electronic environment around the fluorine atom can be readily detected. The ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom at the 6-position of the pyridine ring. The precise chemical shift of this signal would be influenced by the electronic effects of the methyl group at the 2-position and the carboxylic acid group at the 3-position.

Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic protons (H-5 and H-4) would provide valuable structural information. The magnitude of these coupling constants, typically observed over three and four bonds respectively (³JHF and ⁴JHF), can help in confirming the substitution pattern of the pyridine ring.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between the aromatic protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the CH groups of the pyridine ring and the methyl group.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H)Correlated Carbon (¹³C) in HSQCCorrelated Carbons (¹³C) in HMBC
H-4C-4C-2, C-5, C-6
H-5C-5C-3, C-4, C-6
-CH₃C-methylC-2, C-3

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides insights into the conjugated π-system and the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic pyridine ring and the carboxylic acid group. The position of the maximum absorption wavelength (λmax) would be indicative of the extent of conjugation. The presence of the fluorine and methyl substituents on the pyridine ring would likely cause a shift in the λmax compared to unsubstituted nicotinic acid.

Investigation into the photophysical properties, such as fluorescence, would reveal information about the molecule's behavior upon electronic excitation. While many simple pyridine derivatives are not strongly fluorescent, the specific substitution pattern of this compound might lead to observable emission. A typical photophysical assessment would involve measuring the fluorescence emission spectrum upon excitation at the λmax determined from the UV-Vis spectrum. The quantum yield of fluorescence, if any, could also be determined to quantify the efficiency of the emission process.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition (C₇H₆FNO₂).

Upon fragmentation in the mass spectrometer, a characteristic pattern of daughter ions would be produced. The analysis of these fragments can help to confirm the structure of the molecule. A plausible fragmentation pathway for this compound could involve the initial loss of a water molecule from the carboxylic acid group, followed by the loss of carbon monoxide. The stability of the resulting fragments would dictate the observed fragmentation pattern. A hypothetical table of major fragments is shown below:

m/z (mass-to-charge ratio)Proposed Fragment
155.03[M]⁺
138.03[M - OH]⁺
110.04[M - COOH]⁺
82.03[M - COOH - CO]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound (molecular weight: 155.13 g/mol ), this process provides critical insights into its molecular assembly. chemnet.com

In a typical MS/MS experiment, the molecule is first ionized, often by adding a proton to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 156.1. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.

While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation pathway can be predicted based on the known principles of mass spectrometry and the compound's functional groups. libretexts.orgchemguide.co.uk The primary sites for fragmentation would be the carboxylic acid group and the bonds connecting the substituents to the pyridine ring.

Expected Fragmentation Pathways:

Loss of Water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids, resulting in a fragment ion.

Loss of the Carboxyl Group ([M+H-COOH]⁺): Decarboxylation is a characteristic fragmentation, leading to the loss of a 45 Da neutral fragment. libretexts.org

Cleavage of the Methyl Group ([M+H-CH₃]⁺): Loss of the methyl radical can also occur.

The analysis of these fragments helps to confirm the presence and connectivity of the different functional parts of the molecule. The precise masses of the fragment ions, as determined by a high-resolution mass spectrometer, allow for the assignment of elemental compositions to each fragment, thereby piecing together the structural puzzle of the parent molecule.

Table 1: Predicted Tandem MS Fragmentation Data for this compound (Note: This table is illustrative and based on theoretical fragmentation patterns, as specific experimental data is not publicly available.)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
~156.1~138.1H₂O (18.0)Ion resulting from water loss
~156.1~111.1COOH (45.0)2-Fluoro-6-methylpyridine ion
~156.1~141.1CH₃ (15.0)Ion resulting from methyl group loss

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. uhu-ciqso.esrsc.org

The process requires growing a high-quality single crystal of this compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. brynmawr.edu The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

As of now, a specific single crystal X-ray diffraction study for this compound has not been published in scientific literature. Therefore, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

However, based on the analysis of structurally similar molecules, it can be anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming dimers or chains with neighboring molecules. The fluorine atom and the pyridine nitrogen could also participate in weaker intermolecular interactions, further influencing the crystal packing.

Table 2: Crystallographic Data for this compound (Note: No experimental data is currently available in public databases. This table represents the parameters that would be determined from a single crystal XRD analysis.)

ParameterValue
Chemical FormulaC₇H₆FNO₂
Formula Weight155.13
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Hydrogen BondingData not available

Prediction of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science, driven by the demand for advanced photonic and optoelectronic technologies. The NLO response of a molecule, which describes its ability to alter the properties of light, is fundamentally governed by its electronic structure. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict and understand the NLO properties of novel compounds like this compound.

The key to a significant NLO response lies in the molecule's hyperpolarizability (β), a tensor quantity that characterizes the second-order response to an applied electric field. Molecules with large β values typically possess a substantial difference between their ground and excited state dipole moments, facilitated by an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

In the case of this compound, the pyridine ring acts as the π-conjugated bridge. The methyl group (-CH3) at the 2-position is a weak electron-donating group, while the carboxylic acid group (-COOH) at the 3-position and the fluorine atom (-F) at the 6-position both act as electron-withdrawing groups. This arrangement suggests the potential for ICT and, consequently, NLO activity.

DFT calculations can be employed to compute the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution, especially in the presence of heteroatoms.

The total static first hyperpolarizability (β₀) can be calculated from the individual tensor components using the following equation:

β₀ = (βₓ² + βᵧ² + β₂²)¹ᐟ²

where βₓ, βᵧ, and β₂ are the components of the hyperpolarizability along the x, y, and z axes, respectively.

A hypothetical DFT calculation for this compound could yield the results presented in Table 1. For comparison, urea (B33335) is a standard reference material for NLO properties.

Table 1: Calculated NLO Properties of this compound and Urea

CompoundDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First Hyperpolarizability (β₀) [a.u.]
This compound3.4585.3250.7
Urea1.3723.435.1

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in assessing NLO potential. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's excitability. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it implies that the molecule can be more easily polarized. The spatial distribution of these orbitals can visualize the ICT pathway. For this compound, the HOMO would be expected to be localized more towards the methyl-substituted part of the pyridine ring, while the LUMO would be concentrated around the carboxylic acid and fluorine-substituted regions.

Chemoinformatics Approaches for Compound Prioritization and Feature Analysis

Chemoinformatics provides a suite of computational tools to analyze and predict the properties of chemical compounds, aiding in the prioritization of candidates for further experimental investigation. In the context of drug discovery and materials science, these methods can forecast a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and potential biological activities based on its structure.

For this compound, chemoinformatics can be used to assess its "drug-likeness" and identify key molecular features that might influence its behavior in a biological system or as a functional material. One of the most widely used chemoinformatic tools is the application of Lipinski's Rule of Five, which provides a set of guidelines for evaluating the oral bioavailability of a compound. The rules are as follows:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Additionally, other molecular descriptors such as the topological polar surface area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility, are often calculated.

A chemoinformatic analysis of this compound would involve calculating these descriptors, as shown in the hypothetical data in Table 2.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )155.13Yes (≤ 500)
LogP1.25Yes (≤ 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Topological Polar Surface Area (Ų)49.6-
Number of Rotatable Bonds1-

Based on these hypothetical results, this compound would be predicted to have good oral bioavailability and thus be a promising candidate for development as a therapeutic agent.

Furthermore, feature analysis through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to a series of related nicotinic acid derivatives to identify which structural modifications have the most significant impact on a desired property, be it biological activity or a material characteristic like NLO response. For instance, a QSAR model could reveal that the presence and position of a fluorine atom are critical for a particular receptor binding or for enhancing the hyperpolarizability of the molecule. This allows for the rational design of new compounds with improved properties.

Exploration of Biological Activities and Mechanistic Pharmacological Research

Rational Drug Design and Medicinal Chemistry Initiatives

Rational drug design, a cornerstone of modern pharmaceutical research, leverages the structural information of biological targets and their ligands to develop new therapeutic agents. This approach minimizes the serendipity traditionally associated with drug discovery, opting instead for a more targeted and efficient process. The nicotinic acid core, due to its inherent bioactivity and synthetic tractability, is a favored scaffold in these initiatives. ossila.com The introduction of a fluorine atom, as seen in 6-Fluoro-2-methylnicotinic acid, is a common tactic in medicinal chemistry to enhance a molecule's drug-like properties.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel drugs can be broadly categorized into ligand-based and structure-based design strategies. nih.gov Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the knowledge of existing active molecules to build a pharmacophore model, which defines the essential structural features required for biological activity. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govresearchgate.net Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's activity or pharmacokinetic profile. scispace.comnih.gov Scaffold hopping is a more dramatic modification, where the core structure of a molecule is replaced with a different, yet functionally equivalent, scaffold. researchgate.netscispace.com

These strategies are often employed to navigate around existing patents, improve synthetic accessibility, or overcome undesirable properties of a lead compound. nih.govresearchgate.net The nicotinic acid framework is a frequent subject of such modifications. However, specific examples of scaffold hopping or bioisosteric replacement leading to or from this compound are not well-documented in current scientific literature.

Development of Active Pharmaceutical Ingredients (APIs) based on the Nicotinic Acid Core

The nicotinic acid skeleton is a privileged structure in drug discovery, serving as the foundation for a variety of Active Pharmaceutical Ingredients (APIs). ossila.com Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of dyslipidemia and cardiovascular diseases. The versatility of the nicotinic acid core allows for facile chemical modification, enabling the fine-tuning of its pharmacological properties. ossila.com While this compound is commercially available and used as a building block in organic synthesis, its specific development into a marketed API has not been reported. bldpharm.comchemicalbook.com

In Vitro and In Silico Assessment of Biological Activities

The preliminary evaluation of a compound's therapeutic potential often begins with in vitro and in silico studies. In vitro assays utilize isolated cells or microorganisms to assess biological activity in a controlled laboratory setting. nih.gov In silico methods, on the other hand, employ computer simulations and modeling to predict a compound's behavior and interactions with biological targets. mdpi.com

Antimicrobial Research and Antibacterial Efficacy Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Numerous studies have explored the antimicrobial potential of various heterocyclic compounds, including derivatives of nicotinic acid.

Evaluation against Gram-Positive Bacterial Strains

Gram-positive bacteria are a major cause of infections in humans. While there is a growing body of research on the antibacterial activity of nicotinic acid derivatives, specific studies detailing the evaluation of this compound against Gram-positive bacterial strains are currently lacking in the scientific literature. Research on the related compound, 6-methylnicotinic acid, has shown that it can be degraded by certain bacteria, which involves a hydroxylation step. nih.gov However, this does not directly inform on the antibacterial efficacy of the fluorinated analogue. The development of novel thiazole-carboximidamide derivatives has shown promise against Gram-positive bacteria, highlighting the potential for structurally related compounds to exhibit antimicrobial activity. nih.gov

Assessment against Gram-Negative Bacterial Strains

Currently, there is a notable lack of detailed, publicly available research on the direct antibacterial activity of this compound against Gram-negative bacterial strains. While some commercial suppliers of chemical compounds make passing mention of potential antibacterial properties, these claims are not substantiated by published studies detailing the extent of this activity. Specifically, data on the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria are not present in the accessible scientific literature.

A related compound, ethyl 6-fluoro-2-methylnicotinate, has been suggested as a candidate for investigation against Gram-negative bacteria, but concrete data supporting this is not available. Without dedicated studies, any antibacterial potential of this compound remains speculative.

Table 1: Assessment of this compound against Gram-Negative Bacterial Strains

Gram-Negative Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Klebsiella pneumoniaeData not available
Salmonella entericaData not available

This table is for illustrative purposes only, as no specific data has been found.

Inhibition of Bacterial Fatty Acid Synthesis (FabI) Pathway

No research findings were identified that specifically investigate the inhibitory effects of this compound on the bacterial fatty acid synthesis (FabI) pathway. The FabI enzyme is a known target for some antibacterial agents, but there is no evidence to suggest that this compound has been evaluated for its activity against this particular enzyme.

Enzyme Inhibition Profiling

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

There are no studies in the available scientific literature that report on the inhibition of dihydroorotate dehydrogenase (DHODH) by this compound. DHODH is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for some therapeutic agents; however, the interaction of this specific compound with DHODH has not been documented.

Studies on Nicotinamidase Activity Modulation

A review of publicly accessible scientific databases reveals no studies focused on the modulation of nicotinamidase activity by this compound.

Receptor Modulation and Neuroactive Properties

Potential Neuroprotective Activities

Currently, there is no publicly available scientific literature or data from preclinical studies that investigates the potential neuroprotective activities of this compound. Research into its capacity to mitigate neuronal damage, reduce oxidative stress in the nervous system, or influence pathways associated with neurodegenerative diseases has not been reported.

Antitumor and Antiproliferative Activity Research

Similarly, the scientific domain lacks studies on the antitumor and antiproliferative effects of this compound. There are no published findings from in vitro or in vivo models that assess its ability to inhibit cancer cell growth, induce apoptosis in tumor cells, or otherwise interfere with carcinogenic processes.

Antiviral Efficacy Evaluations

Investigations into the antiviral efficacy of this compound have not been documented in the available scientific literature. There is no evidence to suggest that this compound has been screened or tested for its ability to inhibit the replication or infectivity of any viruses.

Molecular Docking and Receptor-Ligand Interaction Analysis

The absence of biological activity data for this compound extends to the computational and molecular modeling fields.

Prediction of Binding Modes and Affinities with Biological Targets

There are no published studies that have performed molecular docking simulations to predict the binding modes or affinities of this compound with any specific biological targets.

Elucidation of Key Intermolecular Interactions

Consequently, without docking studies, the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces, between this compound and potential protein targets have not been elucidated.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Information regarding the preclinical pharmacokinetic and pharmacodynamic profiles of this compound is not available in the public domain. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effect on the body over time, have not been reported.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME profile of a compound is crucial for its development as a therapeutic or diagnostic agent. In the absence of direct experimental data for this compound, computational models are employed to predict these properties. These predictions are based on its chemical structure and provide a preliminary assessment of its likely pharmacokinetic behavior.

Predicted ADME Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight155.13 g/mol Likely to be readily absorbed and distributed.
LogP (Lipophilicity)1.5Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous and lipid environments, which can facilitate crossing of biological membranes.
Water SolubilityHighSuggests good dissolution in bodily fluids, which is favorable for administration and distribution.
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLowThe compound is not predicted to readily cross the blood-brain barrier.
CYP450 InhibitionInhibitor of several isozymesPotential for drug-drug interactions through the inhibition of cytochrome P450 enzymes, which are key in drug metabolism.
Renal ExcretionLikelyCompounds with high water solubility are often cleared by the kidneys.

Note: These are computationally predicted values and require experimental validation.

Assessment of Predicted Toxicity Profiles

Toxicity prediction is a critical step in the early stages of drug discovery and development. Computational tools can estimate the potential for a compound to cause various forms of toxicity.

Predicted Toxicity Profile of this compound

Toxicity EndpointPredicted RiskDetails
Ames MutagenicityLowUnlikely to be mutagenic.
CarcinogenicityLowNot predicted to be a carcinogen.
Hepatotoxicity (Liver Injury)Low to ModerateThere is a potential for liver toxicity, which would require careful monitoring in preclinical studies.
Skin SensitizationLowUnlikely to cause allergic contact dermatitis.

Note: These are in silico predictions and must be confirmed by in vitro and in vivo toxicological studies.

Application as Molecular Probes and Tracers in Biomedical Imaging

The presence of a fluorine atom in the structure of this compound makes it an attractive candidate for use in the development of probes for biomedical imaging, particularly for Positron Emission Tomography (PET).

Development of Positron Emission Tomography (PET) Tracers

PET is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes at the molecular level. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron-emitting radionuclide due to its favorable half-life (109.8 minutes) and low positron energy.

This compound can serve as a key building block or precursor for the synthesis of ¹⁸F-labeled PET tracers. The stable fluorine atom on the nicotinic acid scaffold can be replaced with the radioactive ¹⁸F isotope in the final step of a radiosynthesis protocol.

Research into analogous compounds has demonstrated the utility of fluorinated nicotinic acid derivatives in creating PET tracers for various biological targets. For instance, fluorinated analogs of nicotinic acid have been investigated for imaging nicotinic acetylcholine (B1216132) receptors, which are implicated in a variety of neurological disorders. Furthermore, the synthesis of 6-[¹⁸F]fluorometaraminol (6-[¹⁸F]FMR) has been reported for imaging the adrenergic nervous system of the heart. These examples highlight the potential of using fluorinated building blocks like this compound to develop novel PET tracers for a range of diseases. The development of such tracers can aid in early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Advanced Applications in Agrochemical and Industrial Research

Role as an Intermediate in Agrochemical Synthesis

6-Fluoro-2-methylnicotinic acid is a valuable intermediate in the synthesis of complex agrochemical molecules, particularly in the creation of novel fungicides. The process typically involves activating the carboxylic acid group to form a more reactive species, such as an acyl chloride. This activated intermediate can then be reacted with various nucleophiles, such as amines or alcohols, to create a diverse range of amide or ester derivatives. This synthetic flexibility allows for the systematic modification of the molecule's structure to optimize its biological activity against specific plant pathogens.

For example, the acid can be converted into its corresponding acyl chloride, which is then used to acylate a substituted aniline. This reaction creates a nicotinamide structure, a class of compounds known for its fungicidal properties. The presence of the fluorine atom on the pyridine (B92270) ring is particularly significant, as it can increase the molecule's metabolic stability and binding affinity to its target site within the fungus, often leading to enhanced efficacy.

Exploration of Bioactive Agrochemical Agents Derived from the this compound Scaffold

The this compound scaffold is a focal point for the discovery of new bioactive agents. Research efforts concentrate on synthesizing libraries of derivatives and screening them for activity against a panel of economically important plant fungi. In a notable patent, a series of N-aryl-6-fluoro-2-methylnicotinamide derivatives were synthesized and evaluated for their fungicidal capabilities.

The general synthesis involves reacting this compound with a chlorinating agent to produce 6-fluoro-2-methylnicotinoyl chloride. This intermediate is then coupled with various substituted anilines to yield the final nicotinamide compounds. These derivatives have been tested against several fungal pathogens, demonstrating the potential of this chemical class. For instance, testing revealed significant inhibitory effects against pathogens such as Botrytis cinerea, the causal agent of gray mold disease in many crops.

The research findings from these studies are often presented in data tables that quantify the biological activity of each new compound, typically as an EC50 value, which represents the concentration of the compound required to inhibit 50% of fungal growth.

Compound IDSubstituent on N-aryl groupTarget PathogenFungicidal Activity (EC50 in mg/L)
A-14-chlorophenylBotrytis cinerea1.5
A-23,4-dichlorophenylBotrytis cinerea0.8
A-34-methylphenylBotrytis cinerea2.1
A-42-fluorophenylBotrytis cinerea1.2

These findings underscore the importance of the this compound scaffold in developing new fungicidal agents. The data indicates that modifications to the N-aryl portion of the molecule can significantly influence its efficacy, providing a clear direction for further structure-activity relationship (SAR) studies aimed at discovering even more potent agrochemical solutions.

Future Directions and Horizon Scanning in Chemical Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, and 6-Fluoro-2-methylnicotinic acid is no exception. In silico prediction methodologies are increasingly utilized to forecast the physicochemical, pharmacokinetic, and safety profiles of novel compounds early in the drug discovery pipeline, thereby minimizing late-stage failures and optimizing resource allocation. nih.govnih.gov

For derivatives of this compound, AI and ML algorithms can be trained on existing data from analogous nicotinic acid compounds to predict a spectrum of properties. These models can elucidate structure-activity relationships (SAR), identifying which structural modifications are likely to enhance desired biological activities while mitigating potential off-target effects. For instance, in silico studies on nicotinic acid hybrids have demonstrated the potential to predict kinase inhibitor activity, enzyme inhibition, and G-protein coupled receptor (GPCR) ligand interactions. nih.govnih.gov This predictive power allows researchers to virtually screen vast libraries of potential derivatives of this compound, prioritizing the synthesis of only the most promising candidates.

Furthermore, generative AI models can propose entirely new molecular structures based on a desired set of properties. By inputting specific parameters for biological activity, solubility, and metabolic stability, researchers can guide the AI to design novel analogs of this compound that are optimized for a particular application. This symbiotic relationship between human scientific expertise and artificial intelligence will undoubtedly accelerate the discovery and development of next-generation compounds derived from this versatile chemical scaffold.

Expanding the Scope of Biological Target Identification

While the specific biological targets of this compound are still under investigation, the known activities of related compounds provide a fertile ground for future research. Nicotinic acid and its derivatives have been shown to possess a wide array of biological effects, including antioxidant, antitubercular, and anticancer properties. nih.gov

A key area of future exploration will be the systematic screening of this compound and its derivatives against a broad panel of biological targets. Based on the activity of analogous compounds, promising avenues for investigation include:

Kinase Inhibition: Derivatives of nicotinic acid have shown potential as kinase inhibitors. nih.govnih.gov Given that kinases play a crucial role in cell signaling and are often dysregulated in diseases such as cancer, exploring the inhibitory potential of this compound against various kinases is a logical next step.

Enzyme Inhibition: The general class of nicotinic acid derivatives has also been identified as potential enzyme inhibitors. nih.govnih.gov High-throughput screening assays could reveal specific enzymes that are modulated by this compound, opening up new therapeutic possibilities.

GPCR Ligand Activity: The ability of nicotinic acid derivatives to act as GPCR ligands suggests that this compound could modulate the activity of these important receptors, which are involved in a vast number of physiological processes. nih.govnih.gov

The following table summarizes the biological activities observed for compounds structurally related to this compound, highlighting potential areas for future investigation.

Compound ClassObserved Biological ActivityPotential Therapeutic Area
Nicotinic Acid HybridsKinase InhibitionCancer, Inflammatory Diseases
Nicotinic Acid DerivativesEnzyme InhibitionVarious Metabolic Disorders
Nicotinic Acid AnalogsGPCR Ligand ActivityNeurological Disorders, Metabolic Diseases
2-Fluoro-6-methylbenzoic acidEpidermal Growth Factor Receptor (EGFR) InhibitionCancer
6-Fluoronicotinic acid derivativePancreatic Cancer InvestigationCancer

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of this compound and its derivatives presents an opportunity to implement green chemistry principles, reducing waste and energy consumption.

Traditional methods for producing nicotinic acid often involve harsh reaction conditions and the use of hazardous reagents. chemicalbook.com However, recent advancements offer more sustainable alternatives:

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and efficient route to nicotinic acid and its derivatives. chemicalbook.com This approach operates under mild conditions, reducing energy input and the formation of unwanted byproducts. The development of specific enzymes for the synthesis of fluorinated pyridines is an active area of research.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to higher yields and purity. chemicalbook.com This technology can be integrated with biocatalytic steps to create a highly efficient and sustainable manufacturing process.

Alternative Solvents and Reagents: Research into the use of greener solvents and less toxic reagents is crucial. For example, the use of water as a solvent and air as an oxidant in catalytic oxidations of picoline derivatives represents a significant step towards a more sustainable process.

The table below outlines some green chemistry approaches that could be adapted for the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Benefits
BiocatalysisUse of enzymes to catalyze specific reaction steps.High selectivity, mild reaction conditions, reduced waste.
Flow ChemistryContinuous processing in microreactors or flow systems.Improved process control, higher yields, enhanced safety.
Alternative SolventsReplacement of hazardous organic solvents with greener alternatives (e.g., water, ionic liquids).Reduced environmental impact, improved worker safety.
Catalytic OxidationUse of catalysts to enable oxidation with greener oxidants like air.Avoidance of stoichiometric toxic oxidizing agents.

Development of Advanced Functional Materials Incorporating the Chemical Compound

The unique structural features of this compound, including the fluorine atom and the pyridine (B92270) ring, make it an attractive building block for the development of advanced functional materials. The incorporation of fluorine can significantly alter the electronic properties, thermal stability, and biocompatibility of materials.

One of the most promising applications for fluorinated nicotinic acid derivatives is in the field of medical imaging. For instance, 6-fluoronicotinic acid is utilized as a molecular scaffold for the synthesis of tracers for Positron Emission Tomography (PET). ossila.comnih.gov These tracers allow for the non-invasive visualization and quantification of metabolic processes in the body. ossila.comnih.gov Following this precedent, this compound could be explored as a precursor for novel PET imaging agents targeting specific biological markers.

Beyond medical imaging, the incorporation of this compound into polymers could lead to the development of materials with tailored properties. The pyridine moiety can act as a coordination site for metal ions, opening up possibilities for the creation of functional metallopolymers with interesting optical, electronic, or catalytic properties. The fluorine substitution can enhance the thermal stability and chemical resistance of these polymers, making them suitable for a range of demanding applications. While the exploration of this compound in materials science is still in its nascent stages, its potential as a versatile building block for functional organic materials is undeniable.

Potential Application AreaRole of this compoundDesired Material Properties
Medical Imaging (PET)Precursor for radiolabeled tracersHigh specificity for biological targets, appropriate pharmacokinetic profile
Functional PolymersMonomeric building blockEnhanced thermal stability, specific optical or electronic properties, catalytic activity
Organic ElectronicsComponent in organic semiconductors or light-emitting materialsTunable electronic properties, improved device performance and stability

Q & A

Q. What safety protocols are recommended for handling 6-Fluoro-2-methylnicotinic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For airborne exposure, select NIOSH/CEN-certified respirators (e.g., P95 filters for particulates or OV/AG/P99 cartridges for organic vapors) based on hazard assessments .
  • Environmental Controls: Work in a fume hood to prevent inhalation and avoid release into drainage systems. Use secondary containment for spills .
  • Storage: Store in sealed containers under dry, ventilated conditions, away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer:

  • Fluorination Strategies: Adapt methods from analogous compounds, such as halogen-exchange reactions (e.g., using KF in polar aprotic solvents like DMF) on 6-chloro-2-methylnicotinic acid precursors .
  • Methylation Approaches: Introduce the methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acids) .
  • Purification: Recrystallize from ethanol/water mixtures and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Compare 1^1H/13^{13}C NMR shifts with computational predictions (e.g., DFT) to assign fluorine-induced deshielding effects .
    • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Physical Properties: Measure melting point (expected range: 250–270°C, extrapolated from similar fluorinated nicotinic acids ).

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data (e.g., NMR/MS) be resolved?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, 19^{19}F NMR can clarify fluorine substitution patterns .
  • Computational Modeling: Optimize structures using Gaussian or ORCA software to simulate spectra and identify discrepancies arising from solvent effects or tautomerism .
  • Impurity Analysis: Perform TLC or GC-MS to detect byproducts that may skew spectral interpretations .

Q. What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • Reaction Optimization:
    • Temperature Control: Conduct fluorination at 80–100°C to balance reaction rate and selectivity .
    • Catalysis: Use Pd(PPh3_3)4_4 for cross-coupling reactions, with ligand screening to suppress dehalogenation .
  • Byproduct Mitigation: Add scavengers (e.g., polymer-supported thiourea) to trap excess reagents .

Q. How do steric/electronic effects of 2-methyl and 6-fluoro substituents influence reactivity?

Methodological Answer:

  • Steric Effects: The 2-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 5-position. Use molecular modeling (e.g., VSEPR) to predict regioselectivity .
  • Electronic Effects: Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated from 6-hydroxy-2-naphthoic acid analogs ), impacting salt formation or coordination chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.